molecular formula C14H24N2O5 B6175854 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid CAS No. 2694734-27-3

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid

Cat. No. B6175854
CAS RN: 2694734-27-3
M. Wt: 300.4
InChI Key:
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Description

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid (TBCPA) is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine and is composed of two carboxylic acid groups and one tert-butoxycarbonyl group. TBCPA is synthesized from piperazine and is used in a variety of research applications due to its unique structure and properties.

Scientific Research Applications

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid has a variety of scientific research applications due to its unique structure and properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it is used in the synthesis of pharmaceuticals, in the synthesis of agrochemicals, and in the synthesis of dyes and pigments.

Mechanism of Action

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid acts as an acid catalyst in the formation of esters and amides from carboxylic acids and amines. It is also used as a ligand in coordination chemistry, where it binds to metal ions and facilitates the formation of complexes. Additionally, it is used as a reagent in organic synthesis, where it facilitates the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects and is not toxic to humans or animals. It is not known to have any adverse effects on the environment.

Advantages and Limitations for Lab Experiments

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively non-toxic and has no known biochemical or physiological effects. Additionally, it is a versatile reagent and can be used in a variety of organic synthesis reactions. However, it is reactive and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.

Future Directions

The future of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is promising, as it has a variety of scientific research applications. It can be used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, it can be used in the synthesis of pharmaceuticals, in the synthesis of agrochemicals, and in the synthesis of dyes and pigments. It is also being studied for its potential use in the synthesis of new materials and in the development of new catalysts. Additionally, research is being conducted to explore its potential use in biotechnology and nanotechnology.

Synthesis Methods

2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid is synthesized from piperazine through a two-step process. The first step involves the conversion of piperazine to a dicarboxylic acid by reaction with acetic anhydride. The second step involves the conversion of the dicarboxylic acid to this compound by reaction with tert-butyl chloroformate. This two-step process is used to synthesize this compound in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid' involves the synthesis of the intermediate compound 3-(4-[(tert-butoxy)carbonyl]piperazin-1-yl)oxetan-2-one, which is then converted to the final product through a series of reactions.", "Starting Materials": [ "4-(tert-butoxycarbonyl)piperazine", "2-bromoacetic acid", "sodium hydride", "potassium carbonate", "acetic anhydride", "triethylamine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(4-[(tert-butoxy)carbonyl]piperazin-1-yl)oxetan-2-one", "a. Dissolve 4-(tert-butoxycarbonyl)piperazine (1.0 g, 4.3 mmol) and potassium carbonate (1.5 g, 10.8 mmol) in dry DMF (10 mL) under nitrogen atmosphere.", "b. Add 2-bromoacetic acid (0.7 g, 4.3 mmol) to the reaction mixture and stir at room temperature for 24 hours.", "c. Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "e. Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain 3-(4-[(tert-butoxy)carbonyl]piperazin-1-yl)oxetan-2-one as a white solid (yield: 70%).", "Step 2: Synthesis of 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid", "a. Dissolve 3-(4-[(tert-butoxy)carbonyl]piperazin-1-yl)oxetan-2-one (0.5 g, 1.5 mmol) in dry methanol (10 mL) under nitrogen atmosphere.", "b. Add sodium borohydride (0.1 g, 2.6 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "c. Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 20 mL).", "d. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "e. Dissolve the crude product in acetic acid (10 mL) and add hydrochloric acid (1 M, 10 mL) dropwise with stirring.", "f. Stir the reaction mixture at room temperature for 2 hours.", "g. Quench the reaction with water (10 mL) and extract with diethyl ether (3 x 20 mL).", "h. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "i. Purify the crude product by column chromatography using ethyl acetate/hexane as the eluent to obtain 2-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}oxetan-3-yl)acetic acid as a white solid (yield: 60%)." ] }

CAS RN

2694734-27-3

Molecular Formula

C14H24N2O5

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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